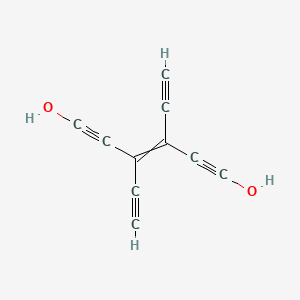
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol is an organic compound with a unique structure characterized by the presence of ethynyl groups and a diol functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol typically involves multi-step organic reactions. One common method involves the coupling of ethynyl groups to a hexene backbone, followed by the introduction of hydroxyl groups at the terminal positions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: Used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol exerts its effects involves interactions with various molecular targets. The ethynyl groups can participate in π-π interactions, while the hydroxyl groups can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diethynylhex-3-en-1,5-diyne: Lacks the hydroxyl groups, making it less reactive in certain types of reactions.
3,4-Diethylhex-3-en-1,5-diyne: Contains ethyl groups instead of ethynyl groups, resulting in different chemical properties.
Uniqueness
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol is unique due to the presence of both ethynyl and hydroxyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions.
Propiedades
Número CAS |
823813-74-7 |
|---|---|
Fórmula molecular |
C10H4O2 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
3,4-diethynylhex-3-en-1,5-diyne-1,6-diol |
InChI |
InChI=1S/C10H4O2/c1-3-9(5-7-11)10(4-2)6-8-12/h1-2,11-12H |
Clave InChI |
GYNATGBKTTVLSW-UHFFFAOYSA-N |
SMILES canónico |
C#CC(=C(C#C)C#CO)C#CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


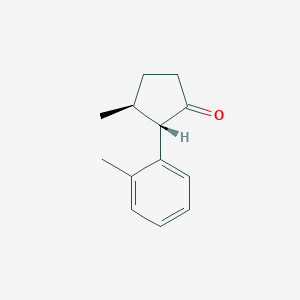

![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)


![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)
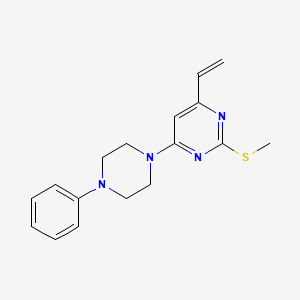
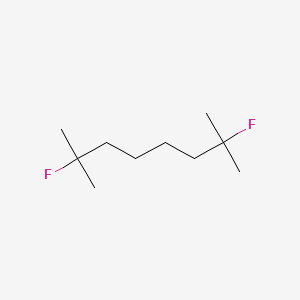
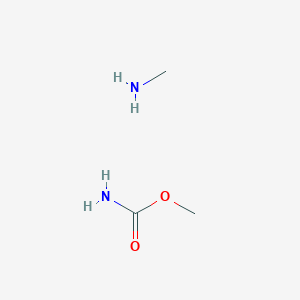


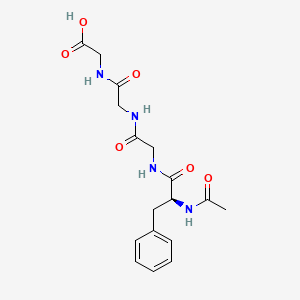

![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
